Cas no 40696-22-8 ((2-methoxynaphthalen-1-yl)methanol)

(2-Methoxynaphthalen-1-yl)methanol is a versatile aromatic alcohol derivative, characterized by a naphthalene core substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 1-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive hydroxymethyl group enables further functionalization, while the methoxy substituent enhances solubility and influences electronic properties. The compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it suitable for applications in asymmetric synthesis and as a building block for complex molecular frameworks. High purity grades are available to meet rigorous research and industrial requirements.
(2-methoxynaphthalen-1-yl)methanol structure
40696-22-8 structure
Product Name:(2-methoxynaphthalen-1-yl)methanol
CAS No:40696-22-8
MF:C12H12O2
MW:188.222483634949
MDL:MFCD00274224
CID:331882
PubChem ID:2733640
Update Time:2025-05-21

(2-methoxynaphthalen-1-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanol,2-methoxy-
    • (2-methoxynaphthalen-1-yl)methanol
    • 1-(HYDROXYMETHYL)-2-METHOXYNAPHTHALENE
    • 2-Methoxy-1-naphthalenemethanol
    • 1-Naphthalenemethanol, 2-methoxy-
    • 2-Methoxynaphthalene-1-methanol
    • (2-methoxynaphthyl)methan-1-ol
    • VBHARLNUEDIKQD-UHFFFAOYSA-N
    • STL503404
    • VZ24841
    • ST50405903
    • M2018
    • DTXSID50369957
    • AKOS003726179
    • TS-02649
    • SCHEMBL702988
    • FT-0716695
    • MFCD00274224
    • D91566
    • EN300-1859098
    • A873246
    • F1911-3818
    • CS-0302432
    • 40696-22-8
    • DB-010162
    • MDL: MFCD00274224
    • Inchi: 1S/C12H12O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7,13H,8H2,1H3
    • InChI Key: VBHARLNUEDIKQD-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C2C=CC=CC2=C1CO

Computed Properties

  • Exact Mass: 188.08400
  • Monoisotopic Mass: 188.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0750 (rough estimate)
  • Melting Point: 101.0 to 105.0 deg-C
  • Boiling Point: 283.23°C (rough estimate)
  • Flash Point: 163.1±15.2 °C
  • Refractive Index: 1.6010 (estimate)
  • PSA: 29.46000
  • LogP: 2.34070
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(2-methoxynaphthalen-1-yl)methanol Security Information

(2-methoxynaphthalen-1-yl)methanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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(2-methoxynaphthalen-1-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:40696-22-8)(2-methoxynaphthalen-1-yl)methanol
Order Number:A873246
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):161.0
Email:sales@amadischem.com

(2-methoxynaphthalen-1-yl)methanol Related Literature

Additional information on (2-methoxynaphthalen-1-yl)methanol

Research Brief on (2-Methoxynaphthalen-1-yl)methanol (CAS: 40696-22-8): Recent Advances and Applications

(2-Methoxynaphthalen-1-yl)methanol (CAS: 40696-22-8) is a naphthalene derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of (2-methoxynaphthalen-1-yl)methanol is its role in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The researchers employed a combination of computational modeling and in vitro assays to optimize the structure-activity relationship (SAR) of these derivatives, highlighting the importance of the methoxy and hydroxymethyl functional groups in enhancing selectivity and efficacy.

In addition to its pharmaceutical applications, (2-methoxynaphthalen-1-yl)methanol has also been investigated for its potential in material science. A recent study in ACS Applied Materials & Interfaces reported the use of this compound as a precursor for the synthesis of organic semiconductors. The researchers found that the planar naphthalene core and the electron-donating methoxy group contribute to the compound's favorable charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices.

Another area of interest is the compound's role in catalytic processes. A 2024 publication in Chemical Communications described the use of (2-methoxynaphthalen-1-yl)methanol as a ligand in palladium-catalyzed cross-coupling reactions. The study revealed that the compound's unique steric and electronic properties facilitate the formation of carbon-carbon bonds with high yields and selectivity, underscoring its utility in synthetic organic chemistry.

Despite these promising developments, challenges remain in the large-scale production and purification of (2-methoxynaphthalen-1-yl)methanol. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance, a green chemistry approach published in Green Chemistry utilized biocatalysis to achieve enantioselective synthesis of the compound, demonstrating the potential for sustainable manufacturing practices.

In conclusion, (2-methoxynaphthalen-1-yl)methanol (CAS: 40696-22-8) continues to be a compound of significant interest in both pharmaceutical and material science research. Its diverse applications, from drug development to organic electronics, highlight its versatility and potential for future innovations. Ongoing studies are expected to further elucidate its mechanistic pathways and expand its utility in various industrial and therapeutic contexts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40696-22-8)(2-methoxynaphthalen-1-yl)methanol
A873246
Purity:99%
Quantity:10g
Price ($):161.0
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